4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester
Overview
Description
- The molecular formula is C23H27N3O2S , and its molecular weight is 409.6 g/mol .
- CAY10494 is a crystalline solid with a purity of at least 98% .
- Solubility: It dissolves in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
CAY10494: (CAS 1044764-15-9) is a synthetic intermediate used in pharmaceutical synthesis. Its chemical name is .
Mechanism of Action
Target of Action
CAY10494, also known as “tert-butyl 4-[(4-thieno[2,3-c]pyridin-7-ylpiperazin-1-yl)methyl]benzoate” or “4-[(4-Thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoic acid tert-butyl ester” or “4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester”, is a synthetic intermediate
Mode of Action
As a synthetic intermediate, it is typically used in the synthesis of other compounds, rather than having a direct biological effect itself .
Biochemical Analysis
Biochemical Properties
CAY10494 plays a significant role in biochemical reactions, particularly in the context of pharmaceutical synthesisThe compound’s molecular formula is C23H27N3O2S, and it has a molecular weight of 409.54 . Its solubility varies in different solvents, such as DMF, DMSO, and ethanol . These properties make CAY10494 a valuable tool in the study of biochemical pathways and enzyme interactions.
Cellular Effects
The effects of CAY10494 on various cell types and cellular processes are not extensively documented. It is known that compounds similar to CAY10494 can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, CAY10594, a related compound, has been shown to regulate the phosphorylated-GSK-3β/JNK axis, which is involved in cell signaling and stress responses . It is plausible that CAY10494 may exhibit similar cellular effects, impacting cell function and metabolic processes.
Molecular Mechanism
The molecular mechanism of CAY10494 involves its interactions at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation. The compound’s structure suggests that it may interact with specific proteins or enzymes, although detailed studies are lacking. The molecular interactions of CAY10494 could lead to changes in gene expression and cellular function, similar to other compounds in its class .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CAY10494 over time are not well-documented. It is essential to consider the stability and degradation of the compound during experiments. CAY10494 is stable at room temperature and has a shelf life of at least four years . Long-term effects on cellular function would require further in vitro and in vivo studies to determine any potential changes over time.
Dosage Effects in Animal Models
The dosage effects of CAY10494 in animal models have not been extensively studied. It is crucial to understand how different dosages can impact the compound’s efficacy and potential toxicity. Similar compounds have shown dose-dependent effects, with higher doses potentially leading to adverse effects
Transport and Distribution
The transport and distribution of CAY10494 within cells and tissues are not well-characterized. It is essential to consider how the compound is transported and localized within the cellular environment. Transporters and binding proteins may play a role in the distribution of CAY10494, affecting its localization and accumulation within specific tissues .
Subcellular Localization
Understanding the targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is crucial for elucidating its role in cellular processes
Preparation Methods
- Specific synthetic routes and reaction conditions for CAY10494 are not widely available in the literature. it serves as an intermediate in the production of other compounds.
- Industrial production methods may involve multi-step processes, but detailed information is proprietary.
Chemical Reactions Analysis
- CAY10494 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific transformations.
- Major products formed during these reactions would be downstream intermediates or final pharmaceutical compounds.
Scientific Research Applications
Chemistry: CAY10494’s role as a synthetic intermediate contributes to the development of novel drugs.
Biology: It may be used in studies related to drug discovery, target identification, and pharmacology.
Medicine: While direct clinical applications are limited, its derivatives could have therapeutic potential.
Industry: Pharmaceutical companies utilize CAY10494 in their drug development pipelines.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds to directly compare with CAY10494.
Properties
IUPAC Name |
tert-butyl 4-[(4-thieno[2,3-c]pyridin-7-ylpiperazin-1-yl)methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-23(2,3)28-22(27)19-6-4-17(5-7-19)16-25-11-13-26(14-12-25)21-20-18(8-10-24-21)9-15-29-20/h4-10,15H,11-14,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTLDUWJKVUEQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC4=C3SC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135408 | |
Record name | 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044764-15-9 | |
Record name | 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1044764-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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